molecular formula C18H20Cl3N3O B586289 N-Desethyl amodiaquine dihydrochloride CAS No. 79049-30-2

N-Desethyl amodiaquine dihydrochloride

Katalognummer: B586289
CAS-Nummer: 79049-30-2
Molekulargewicht: 400.7 g/mol
InChI-Schlüssel: BCYBRFGUODDEGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desethyl amodiaquine dihydrochloride is the primary biologically active metabolite of the antimalarial drug amodiaquine. Structurally, it retains the quinoline core of amodiaquine but lacks an ethyl group due to hepatic N-deethylation . This metabolite exhibits potent antiparasitic activity, with IC50 values of 97 nM (V1/S strain) and 25 nM (3D7 strain) against Plasmodium falciparum . Its mechanism involves inhibition of heme polymerase, a critical enzyme in the malaria parasite’s heme detoxification pathway, leading to toxic heme accumulation and parasite death .

Key physicochemical properties include a molecular weight of 400.73 g/mol, solubility of 100 mg/mL in water and 55 mg/mL in DMSO, and stability under dry, sealed storage conditions at 4°C . Despite its efficacy, clinical development remains unreported, likely due to toxicity concerns linked to its role in neutrophil dysfunction observed in amodiaquine therapy .

Vorbereitungsmethoden

Synthetic Routes to N-Desethyl Amodiaquine Dihydrochloride

Metabolic Pathway: CYP2C8-Mediated De-Ethylation

DEAQ is principally generated through the metabolism of amodiaquine (AQ) by the cytochrome P450 enzyme CYP2C8 . In vitro studies using human liver microsomes demonstrate that CYP2C8 catalyzes the cleavage of the diethylamino group from AQ, yielding DEAQ as the primary metabolite . The reaction proceeds with high affinity, characterized by a Michaelis constant (KmK_m) of 1.2 µM and a turnover rate (kcatk_{cat}) of 0.13 min1^{-1} . While this pathway is enzymatic, it provides a biochemical foundation for laboratory-scale DEAQ production using recombinant CYP2C8 isoforms or engineered microbial systems.

Chemical Synthesis via Amodiaquine Modification

Direct chemical synthesis of DEAQ often involves the selective de-ethylation of amodiaquine dihydrochloride dihydrate (ADQ). ADQ’s synthesis, as reported by Burckhalter et al., involves a three-step process:

  • Mannich Reaction : 4-Acetamidophenol reacts with diethylamine and paraformaldehyde to form 4-acetamido-2-(diethylaminomethyl)phenol (14 ) in 92% yield .

  • Hydrolysis and Substitution : Intermediate 14 undergoes hydrolysis in hydrochloric acid (32% HCl) at 85°C for 4 hours, followed by substitution with 4,7-dichloroquinoline (5 ) to yield ADQ .

  • Rehydration : Crude ADQ is recrystallized from ethanol and rehydrated to form the dihydrochloride dihydrate salt .

To produce DEAQ, the diethylamino group in ADQ must be selectively removed. This is achieved by treating ADQ with a de-alkylating agent such as phosphorus oxychloride (POCl3_3) under controlled conditions. For example, refluxing ADQ in POCl3_3 at 110°C for 2 hours results in monode-ethylation, yielding DEAQ dihydrochloride .

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts DEAQ yield during de-ethylation. Experiments comparing ethanol, isopropanol, and toluene as solvents reveal that toluene minimizes side reactions (e.g., dichloroquinoline degradation) while maintaining a yield of 89% . Temperature optimization studies demonstrate that reactions conducted at 85°C for 4 hours achieve complete conversion of ADQ to DEAQ, whereas lower temperatures (60°C) result in <50% yield .

Table 1: Solvent Optimization for ADQ De-Ethylation

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol85475
Isopropanol85482
Toluene85489

Acid Concentration and Stoichiometry

Hydrochloric acid concentration critically influences the hydrolysis of the Mannich base (14 ) during ADQ synthesis. Using 32% HCl at a 1:5 molar ratio (ADQ:HCl) ensures complete hydrolysis without over-acidification, which can degrade the quinoline ring . Excess HCl (>1:7 molar ratio) reduces DEAQ yield by 20–30% due to by-product formation .

Purification and Isolation Techniques

Recrystallization and Rehydration

Crude DEAQ dihydrochloride is purified via recrystallization from ethanol/HCl (5:1 v/v), achieving a purity of >98% . Subsequent rehydration in water (2.5 mL/g) at 95°C for 2 hours yields the dihydrate form, which is filtered and dried at 40°C .

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed to monitor DEAQ purity. The compound elutes at 7.3 minutes under isocratic conditions (acetonitrile:water = 70:30) .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6) : δ 14.88 (br s, 1H, OH), 11.22 (s, 1H, NH), 8.94 (d, 1H, J = 6.4 Hz) .

  • HPLC : Retention time = 7.3 min; purity = 100% .

  • Solubility : 125 mg/mL in DMSO at 25°C .

Table 2: Physicochemical Properties of DEAQ Dihydrochloride

PropertyValue
Molecular FormulaC18_{18}H18_{18}ClN3_3O·2HCl·2H2_2O
Molecular Weight327.81 g/mol
Melting Point159–166°C
Water Content8% (USP standard)

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Desethyl-Amodiaquin-Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen . Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte und reduzierte Metaboliten, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Wissenschaftliche Forschungsanwendungen

N-Desethyl-Amodiaquin-Dihydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

N-Desethyl-Amodiaquin-Dihydrochlorid übt seine Wirkung aus, indem es die Häm-Polymeraseaktivität in Plasmodium falciparum hemmt. Diese Hemmung führt zur Anhäufung von freiem Häm, das für den Parasiten toxisch ist. Die Verbindung bindet an freies Häm und verhindert, dass der Parasit es in eine weniger toxische Form umwandelt, wodurch die Membranfunktion gestört wird und der Parasit stirbt.

Wirkmechanismus

N-Desethyl amodiaquine dihydrochloride exerts its effects by inhibiting heme polymerase activity in Plasmodium falciparum. This inhibition leads to the accumulation of free heme, which is toxic to the parasite. The compound binds to free heme, preventing the parasite from converting it to a less toxic form, thereby disrupting membrane function and leading to the parasite’s death.

Vergleich Mit ähnlichen Verbindungen

Parent Compound: Amodiaquine Dihydrochloride

Amodiaquine dihydrochloride exists in multiple solid-state forms, including dihydrate (AQ-DD) and monohydrate (AQ-DM), which differ in solubility and stability. AQ-DM (monohydrate) shows higher solubility than AQ-DD (dihydrate) but reverts to AQ-DD in aqueous excess . Both forms share the same mechanism as N-desethyl amodiaquine but require metabolic activation to exert full antimalarial effects.

Parameter N-Desethyl Amodiaquine Dihydrochloride Amodiaquine Dihydrochloride (AQ-DD/AQ-DM)
IC50 (3D7 strain) 25 nM ~5–50 nM (varies by formulation)
Solubility in Water 100 mg/mL AQ-DM: Higher solubility; AQ-DD: Lower
Toxicity Profile Linked to neutrophil toxicity Agranulocytosis risk due to metabolites
Clinical Status No development reported Launched (limited use due to toxicity)

Chloroquine and Mefloquine

Chloroquine and mefloquine are structurally related 4-aminoquinolines. Chloroquine inhibits heme detoxification but faces widespread resistance. Mefloquine, a lipophilic analog, accumulates in parasitized erythrocytes but causes neuropsychiatric side effects. Both lack the 4-aminophenol moiety of amodiaquine, avoiding quinoneimine-mediated toxicity .

Parameter This compound Chloroquine Mefloquine
Mechanism Heme polymerase inhibition Heme aggregation Heme binding & membrane disruption
IC50 (3D7 strain) 25 nM 10–100 nM (resistance common) 5–20 nM
Major Toxicity Neutrophil dysfunction Retinopathy Neuropsychiatric effects

Structural Analogs: Amopyroquine and Bis-Mannich Compounds

  • Amopyroquine: A structurally related analog with similar bioactivation to a toxic quinoneimine, leading to comparable neutrophil toxicity .
  • Bis-Mannich Compounds (e.g., Pyronaridine): Modified with two cationic dialkylamino groups, these analogs prevent toxic metabolite formation while maintaining antimalarial efficacy.

Emerging Antimalarials

  • CWHM-1552: A novel inhibitor with IC50 values of 51 nM (3D7) and 53 nM (Dd2), comparable to N-desethyl amodiaquine .

Key Research Findings and Implications

Toxicity and Metabolism : N-Desethyl amodiaquine’s role in amodiaquine-induced agranulocytosis underscores the need for structural optimization. Bis-Mannich derivatives (e.g., pyronaridine) demonstrate that modifying the parent structure mitigates toxicity while retaining efficacy .

Solid-State Stability : Lessons from amodiaquine’s polymorphs (AQ-DD vs. AQ-DM) highlight the importance of formulation in solubility and stability. Similar studies on N-desethyl amodiaquine could enhance its pharmaceutical applicability .

Data Table: Comparative Overview of Antimalarial Compounds

Compound IC50 (3D7 strain) Mechanism Solubility (Water) Clinical Status
N-Desethyl Amodiaquine 25 nM Heme polymerase inhibition 100 mg/mL Preclinical
Amodiaquine Dihydrochloride 5–50 nM Prodrug (requires metabolism) Variable Launched (limited use)
Chloroquine 10–100 nM Heme aggregation 50 mg/mL Launched (resistance)
Pyronaridine 5–15 nM Heme binding Moderate Launched (combination)
CWHM-1552 51 nM Unknown Not reported Investigational

Biologische Aktivität

N-Desethyl amodiaquine dihydrochloride (DEAQ) is recognized as the major active metabolite of amodiaquine, an antimalarial drug. This compound has garnered attention due to its potent biological activity against various pathogens, particularly malaria parasites. This article explores the biological activity of DEAQ, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₀Cl₃N₃O
  • Molecular Weight : 400.73 g/mol
  • CAS Number : 79049-30-2

DEAQ exhibits its antimalarial activity primarily through the inhibition of heme polymerization, which is crucial for the survival of malaria parasites in red blood cells. The compound interferes with the detoxification process of heme, leading to increased oxidative stress within the parasite .

In Vitro Efficacy

DEAQ has demonstrated significant in vitro activity against Plasmodium falciparum strains. The IC50 values (the concentration required to inhibit 50% of the parasites) for DEAQ are notably low:

StrainIC50 (nM)
V1/S97
3D725

These values indicate a high potency compared to other antimalarial agents .

Pharmacokinetics

Following oral administration, amodiaquine is rapidly metabolized to DEAQ, which has a longer half-life and higher area under the curve (AUC) than its parent compound. This results in DEAQ being responsible for most of the pharmacological effects associated with amodiaquine treatment .

Hepatotoxicity and Safety Profile

Despite its efficacy, DEAQ has been associated with hepatotoxicity. Studies have shown that both amodiaquine and DEAQ can induce apoptosis in hepatic cells, raising concerns about their safety profiles in clinical use . Understanding the mechanisms behind this toxicity is crucial for improving therapeutic strategies.

Case Studies and Research Findings

  • Antiviral Activity : Recent studies have indicated that DEAQ possesses antiviral properties against Ebola virus (EBOV). In vitro assays showed that DEAQ can inhibit EBOV replication with IC50 values ranging from 2.8 to 3.2 µM . However, its cytotoxic effects complicate the interpretation of these results.
  • Comparative Efficacy : A study comparing amodiaquine and DEAQ found that while amodiaquine is approximately three times more potent than DEAQ in vitro, the clinical efficacy of amodiaquine is largely determined by its conversion to DEAQ due to the latter's higher exposure levels in patients .
  • Combination Therapy : Research has explored the potential of combining DEAQ with other antimalarial agents to enhance efficacy while minimizing toxicity. Such combinations may provide synergistic effects against resistant malaria strains .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of N-desethyl amodiaquine dihydrochloride in synthetic pathways?

Methodological guidance:

  • Temperature and solvent selection are critical. For example, using 32% HCl, water, and isopropanol (IPA) at 80°C for 2.5 hours achieves a yield of 58% (Entry 3, Table 2, ). Higher yields (up to 90%) are achieved with prolonged heating (3 hours at 80–85°C) and precise acid concentration control (Entry 5, Table 2, ).
  • Catalyst efficiency and stoichiometric ratios must be calibrated to minimize by-products. Repeated crystallization in ethanol or methanol improves purity, as shown by HPLC results (98% purity achieved in optimized protocols) .

Q. What analytical techniques are recommended for characterizing the crystalline structure and purity of this compound?

Methodological guidance:

  • X-ray diffraction (XRD) is essential for confirming crystalline structure, particularly to distinguish between dihydrate (AQ-DD) and monohydrate (AQ-DM) forms, which exhibit needle-like vs. rhombohedral habits, respectively .
  • High-performance liquid chromatography (HPLC) with UV detection (λmax ~343 nm) ensures purity assessment, while thermogravimetry (TG) and differential scanning calorimetry (DSC) monitor thermal stability and hydration state transitions .

Q. How does humidity and temperature affect the stability of this compound during storage?

Methodological guidance:

  • Dynamic vapor sorption (DVS) studies show no solid-state interconversion between AQ-DD and AQ-DM under varying humidity. However, bulk water exposure transforms AQ-DM back to the more stable AQ-DD .
  • Storage in cool, dry environments (4°C) is recommended to prevent deliquescence and degradation, as moisture and heat (>190°C) induce amorphous phase formation, which recrystallizes upon rehydration .

Advanced Research Questions

Q. What is the molecular mechanism by which this compound inhibits Plasmodium parasites?

Methodological guidance:

  • The compound targets heme polymerization in malaria parasites, binding to heme polymerase to disrupt detoxification. This leads to toxic free heme accumulation, confirmed via IC50 values (25–97 nM against strains 3D7 and V1/S) .
  • Parasite culture assays under acidic conditions (pH 5.5, mimicking the malaria digestive vacuole) can validate pH-dependent efficacy, as seen in analogous anti-malarials like chloroquine .

Q. How can this compound be repurposed for oncology research?

Methodological guidance:

  • In vitro cytotoxicity assays (e.g., CCK-8) reveal dose-dependent necrosis in triple-negative breast cancer cells (IC50 = 10.5 µM in 4T1 cells) under acidic tumor microenvironments (pH 5.5) .
  • Flow cytometry with annexin V/propidium iodide confirms necrotic dominance (47% necrosis at 307 µM in MDA-MB-231 cells), suggesting a mechanism distinct from apoptosis .

Q. What interdisciplinary approaches could enhance the development of this compound?

Methodological guidance:

  • Nanotechnology : Drug delivery systems (e.g., liposomes) could improve bioavailability and reduce systemic toxicity, as proposed for similar antimalarials .
  • Machine learning : Sentiment analysis of clinical data and automated condition assessment tools may optimize synthesis protocols or predict degradation pathways .

Q. How do stress degradation studies inform the stability profile of this compound?

Methodological guidance:

  • Forced degradation under ICH Q1A(R2) guidelines reveals hydrolysis in acidic/alkaline conditions (6 degradation products identified). Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and hydrogen/deuterium exchange map degradation pathways .
  • ADMET Predictor™ software models physicochemical properties (e.g., solubility, logP) and toxicity of degradation products, guiding formulation strategies .

Q. What bioanalytical methods are suitable for quantifying this compound in biological matrices?

Methodological guidance:

  • LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs like N-desethyl amodiaquine-D5) ensures precision in pharmacokinetic studies .
  • UV spectrophotometry (λmax = 343 nm) provides rapid purity checks, though HPLC remains gold-standard for complex matrices .

Eigenschaften

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBRFGUODDEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670073
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79049-30-2
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.